N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide, also known as TFB-TCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide exerts its pharmacological effects through the inhibition of various enzymes and pathways. For example, N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide inhibits the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting COX-2, N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide can reduce inflammation.
Biochemical and physiological effects:
N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. Additionally, N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been shown to have antiviral activity against influenza A virus by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its high yield and purity, which makes it easy to obtain and use in various assays. Additionally, N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has demonstrated potent pharmacological effects, making it a promising candidate for further research. However, one limitation of using N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
There are several future directions for research on N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide, including the development of more potent analogs, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide in preclinical and clinical trials.
Synthesis Methods
N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 3-cyanopyridine with 1-bromo-4-fluorobutane, followed by the addition of trifluoroacetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide in high yield and purity.
Scientific Research Applications
N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has shown promising results in various scientific research applications, including as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Studies have shown that N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has demonstrated antiviral activity against influenza A virus by inhibiting viral replication.
properties
IUPAC Name |
N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-2-4-8(7-16)18-11(19)9-5-3-6-17-10(9)12(13,14)15/h3,5-6,8H,2,4H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHMTBHFOPGILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(N=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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